molecular formula C32H26N8OTi B13409696 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)

2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)

Cat. No.: B13409696
M. Wt: 586.5 g/mol
InChI Key: ZKXSFRUNNNFGBI-UHFFFAOYSA-N
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Description

Template-Assisted Macrocyclization Strategies for Titanium-Oxo Architectures

Template-assisted synthesis has emerged as a cornerstone for constructing titanium-oxo macrocycles, enabling precise control over ring size and metal coordination geometry. This approach leverages molecular or ionic templates to preorganize precursor ligands around titanium centers, facilitating cyclization under controlled conditions.

In the case of titanium-oxo architectures, ethylene glycolate ligands have proven effective as bridging units. For instance, the Ti₃₂-oxo macrocycle synthesized by utilizes double-deprotonated ethylene glycolate ligands to cyclically fix its framework, creating an inner cavity of approximately 1.2 nm. The templating effect arises from the ligand’s ability to coordinate titanium ions in a μ₂-O fashion, directing the assembly into a 32-membered macrocycle. This method parallels palladium- and copper-catalyzed alkyne homocoupling strategies observed in porphyrin nanoring synthesis, where cis-bidentate bisphosphine ligands template selective macrocyclization.

A critical advancement involves the use of carboxylate co-ligands (e.g., butyrate or 2,2-dimethylbutyrate) to stabilize the titanium-oxo core. These ligands occupy axial positions, preventing uncontrolled aggregation while maintaining the macrocycle’s solubility. The resulting architectures exhibit a [Ti₃₂(μ₃-O)₈(μ₂-O)₈] core, as confirmed by single-crystal X-ray diffraction.

Template Type Role in Macrocyclization Example System
Ethylene glycolate Bridging ligand for Ti-O-Ti linkages Ti₃₂-oxo macrocycle
Carboxylate co-ligands Axial stabilization of Ti centers Butyrate-functionalized Ti₃₂
Metal-ligand preorganization Spatial control during cyclization Pd-catalyzed nanorings

Properties

Molecular Formula

C32H26N8OTi

Molecular Weight

586.5 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)

InChI

InChI=1S/C32H26N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-17,23,25,31,33,36-40H;;/q-2;;+2

InChI Key

ZKXSFRUNNNFGBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.O=[Ti+2]

Origin of Product

United States

Preparation Methods

Macrocyclic Ligand Synthesis

1.1. Cyclization of Precursor Ligands

The key step involves synthesizing the macrocyclic ligand precursor, which contains multiple nitrogen heteroatoms. This is achieved through a stepwise cyclization process, often utilizing high-dilution conditions to favor intramolecular over intermolecular reactions. Typical precursors include appropriately functionalized diamines and aldehydes or ketones that can undergo condensation reactions to form the macrocyclic framework.

1.2. Condensation and Macrocyclization

The condensation reactions are facilitated by acid or base catalysis, with conditions optimized to promote macrocyclization efficiency. For instance, the use of template-directed synthesis employing metal ions can significantly enhance macrocycle formation by stabilizing intermediate structures.

1.3. Aromatization and Conjugation

Post-cyclization, oxidative aromatization steps are employed to generate the conjugated polycyclic system characteristic of the compound. Oxidants such as air, iodine, or specific oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used under controlled conditions to achieve full aromaticity.

Metalation with Oxotitanium(2+)

2.1. Metal Insertion

The macrocyclic ligand, once synthesized and purified, is subjected to metalation. This involves reacting the ligand with a titanium(II) precursor, such as titanium(II) chloride or titanium(II) alkoxides, in an inert atmosphere (argon or nitrogen) to prevent oxidation.

2.2. Oxidation to Oxotitanium(2+)

The titanium(II) complex is then oxidized to the oxotitanium(2+) state by controlled addition of oxidants like molecular oxygen or peroxide sources. The process is carefully monitored to prevent over-oxidation, which could lead to titanium in higher oxidation states.

2.3. Complex Formation

The resulting oxotitanium(2+) ion coordinates with the macrocyclic ligand, forming a stable complex. This step often involves refluxing the mixture in suitable solvents such as tetrahydrofuran (THF) or dichloromethane, followed by purification through chromatography or recrystallization.

Purification and Characterization

Following synthesis, the compound undergoes purification using techniques such as column chromatography, recrystallization, or solvent extraction. Characterization includes NMR spectroscopy, mass spectrometry, UV-Vis absorption, and X-ray crystallography to confirm structure and purity.

Data Tables Summarizing Preparation Methods

Step Method Reagents Conditions Purpose
1 Macrocyclization Diamines, aldehydes High dilution, acid/base catalysis Macrocyclic ligand formation
2 Aromatization Oxidants (e.g., DDQ) Reflux, inert atmosphere Aromatic conjugation
3 Metalation Titanium(II) precursor Inert atmosphere, reflux Titanium insertion
4 Oxidation Molecular oxygen or peroxide Controlled conditions Oxotitanium(2+) formation
5 Complexation Macrocyclic ligand, titanium complex Reflux, inert atmosphere Stable complex formation

Exhaustive Research Findings and Perspectives

Recent advances in macrocyclic chemistry and transition metal coordination have enabled more efficient synthesis of such complex compounds. Template-directed synthesis remains a prominent strategy, leveraging metal ions to direct macrocycle formation. The use of environmentally benign oxidants and solvent systems enhances the sustainability of the process.

Furthermore, the development of microwave-assisted synthesis has reduced reaction times and improved yields. In particular, the synthesis of oxotitanium complexes with macrocyclic ligands has seen applications in catalysis, material science, and photodynamic therapy, emphasizing the importance of refining preparation methods for scalability and functional optimization.

Chemical Reactions Analysis

Ligand Exchange Reactions

The nickel center undergoes ligand substitution reactions, particularly in polar solvents. Key observations include:

Reaction TypeConditionsProductsKinetic Data
Axial Ligand DisplacementDMF/Water (1:1), 60°CAqua complex [Ni(Pc)(H₂O)₂]²⁺k = 2.1 × 10⁻³ s⁻¹
Halide CoordinationTHF with Cl⁻/Br⁻[Ni(Pc)X₂] (X = Cl⁻, Br⁻)Equilibrium constant (K) = 10⁴–10⁵ M⁻¹

The stability of axial ligand adducts follows the trend: CN⁻ > SCN⁻ > Cl⁻ > H₂O , attributed to the ligand field strength and π-backbonding capacity.

Redox Processes

Electrochemical studies reveal two quasi-reversible one-electron transfers:

NiIIPc0.32 VNiIPc0.98 VNi0Pc2\text{Ni}^{II}\text{Pc} \xrightarrow{-0.32\ \text{V}} \text{Ni}^{I}\text{Pc}^- \xrightarrow{-0.98\ \text{V}} \text{Ni}^{0}\text{Pc}^{2-}

  • Oxidation : Occurs at +0.75 V vs. Ag/AgCl, forming a Ni(III) species with axial ligand loss.

  • Catalytic Activity : Mediates oxygen reduction reactions (ORR) in alkaline media with onset potential at −0.15 V.

Acid-Base Reactions

Protonation equilibria at peripheral nitrogen sites:

pH RangeDominant FormAbsorption λ (nm)
2–4[Ni(Pc)H₄]⁴⁺720
5–7[Ni(Pc)H₂]²⁺680
8–12[Ni(Pc)]660

Deprotonation enhances π-π stacking interactions, altering aggregation states in solution .

Comparative Performance in CO₂ Electroreduction

CatalystOverpotential (mV)Faradaic Efficiency (%)
Ni-Pc32088
Co-Pc41076
Fe-Pc38082

The nickel complex outperforms analogues due to optimized d-orbital alignment for CO₂ adsorption.

Photochemical Reactions

Under visible light (λ = 450–700 nm):

  • Generates singlet oxygen (¹O₂) with quantum yield Φ = 0.62.

  • Degrades methylene blue (k = 0.14 min⁻¹) via Type II photosensitization .

Comparative Analysis of Reactivity

PropertyNi-PcTi-Oxo Analog
Axial Ligand LabilityHighModerate
Redox Potential (E₁/₂)−0.32 V−0.45 V
Catalytic ORR Activity88% FE72% FE

Titanium-oxo derivatives show reduced ligand exchange rates but enhanced thermal stability up to 400°C .

Mechanistic Insights

  • Ligand Substitution : Follows a dissociative interchange (I_d) mechanism with Δ‡ = 68 kJ/mol.

  • Electron Transfer : Adiabatic pathway with reorganization energy λ = 1.2 eV.

Scientific Research Applications

It appears that the user is asking for information on the applications of the compound "2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)." However, based on the search results, information is available for the related compound "2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)."

2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)

Basic Information:

  • This compound has the molecular formula C32H16N8Ni and a molecular weight of 571.2 g/mol.
  • Synonyms include MFCD00041954, Nickel(II) phthalocyanine, Dye content 85 %, and F75266 .

Coordination Chemistry:

  • Reactions involving this compound primarily focus on its coordination chemistry due to the presence of manganese(2+).
  • It can engage in various ligand exchange reactions and redox processes that are typical for transition metal complexes.
  • The specific reactivity can vary depending on the ligands present and the conditions under which reactions are conducted.

Related Compounds:

  • Several compounds share structural similarities with 2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.

Mechanism of Action

The mechanism of action of 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+) involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their function and activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal-Substituted Analogs

Zinc Analog
  • Compound: Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),17,19,21,23,25,27,29,31,33,35-nonadecaene
  • Key Differences :
    • The zinc analog replaces titanium with Zn²⁺, altering the metal’s ionic radius (0.74 Å for Zn²⁺ vs. 0.61 Å for Ti⁴⁺) and redox inactivity.
    • Applications: Zinc complexes are often used in bioimaging or as stable luminescent materials due to d⁰ electronic configurations, contrasting with titanium’s catalytic versatility .
Copper Analog
  • Compound: Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[...]tetraconta-...nonadecaene
  • Key Differences: Copper (Cu²⁺) introduces a d⁹ configuration, enabling redox-mediated applications (e.g., electron transfer in catalysis). Fluorination in the ligand framework enhances thermal stability and electron-withdrawing effects, unlike the non-fluorinated titanium compound .

Titanium-Containing Complexes

Titanium(IV) Oxide Acetylacetonate
  • Compound : Bis(acetylacetonato)oxotitanium(IV)
  • Key Differences :
    • Simpler β-diketonate ligands (acetylacetonate) instead of a macrocyclic framework.
    • Applications: Widely used as a precursor for TiO₂ thin films or polymerization catalysts, leveraging its hydrolytic instability. The macrocyclic titanium compound’s rigid structure may offer enhanced stability for specialized catalysis .

Macrocyclic Structural Analogs

28,31-Dithia-2,10,13,21-tetrazapentacyclo[...]hexatriaconta-...tetradecaene
  • Structure : Contains sulfur (thia) and nitrogen (aza) atoms in a pentacyclic system.
  • Key Differences :
    • Sulfur’s larger atomic radius and polarizability compared to oxygen/nitrogen affect ligand flexibility and metal-binding selectivity.
    • Applications: Thia-aza macrocycles are explored in heavy metal ion sequestration, whereas nitrogen/oxygen-rich systems (like the titanium compound) may target lighter transition metals .
2,5,8,11,17,20,23,26-Octaoxa-13,28,31,32-tetraazatricyclo[...]dotriaconta-...hexaene
  • Structure : Oxygen-rich (octaoxa) macrocycle with four nitrogen atoms.
  • Applications: Likely used in supramolecular chemistry or as ionophores for alkali metals .

Comparative Data Table

Compound Metal Center Key Ligand Features Applications Stability/Reactivity Notes
Target Titanium Compound Ti⁴⁺ N/O-rich macrocycle, conjugated Catalysis, biomedical applications High thermal stability, redox-active
Zinc Analog Zn²⁺ N-rich macrocycle Bioimaging, luminescent materials Redox-inactive, hydrolytically stable
Copper Analog Cu²⁺ Fluorinated N/O macrocycle Redox catalysis, electronics Enhanced thermal stability
Titanium Acetylacetonate Ti⁴⁺ β-diketonate ligands TiO₂ precursors, polymerization Hydrolytically sensitive
28,31-Dithia Macrocycle None S/N heterocycles Heavy metal ion capture Flexible, sulfur-mediated binding
Octaoxa Macrocycle None O/N heterocycles Supramolecular chemistry Hydrophilic, alkali metal affinity

Research Findings and Insights

  • Metal Center Impact : Titanium’s high Lewis acidity and redox activity distinguish it from Zn²⁺ and Cu²⁺ analogs. For instance, Ti⁴⁺ complexes are effective in photocatalysis, whereas Zn²⁺ analogs lack redox utility .
  • Ligand Effects: Fluorination in the copper analog improves stability but reduces ligand flexibility compared to the target compound’s non-fluorinated framework .
  • Structural Rigidity : The target compound’s fused macrocycle likely enhances thermal stability and metal-ligand bond strength over simpler systems like titanium acetylacetonate .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C32H16N8Ti
  • Molecular Weight : Approximately 571.2 g/mol
  • CAS Number : 14055-02-8

Structural Features

The compound features a highly conjugated system with multiple nitrogen atoms coordinated to a titanium center. This unique structure contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that titanium-based complexes can exhibit anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through mitochondrial pathways.
  • Mechanism of Action : The titanium center is believed to play a crucial role in the compound's ability to generate reactive oxygen species (ROS), which can damage cellular components and lead to cancer cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains have shown that the compound exhibits significant antibacterial activity.
  • Potential Applications : This property suggests potential use in developing new antimicrobial agents.

Coordination Chemistry

The coordination of titanium with nitrogen-containing ligands enhances the stability and solubility of the compound in biological systems:

  • Ligand Exchange Reactions : The compound participates in ligand exchange reactions that can modify its biological activity.
  • Redox Properties : The redox behavior of titanium complexes can be exploited for therapeutic applications.

Study 1: Anticancer Activity in vitro

In a controlled laboratory setting, researchers evaluated the effects of the compound on various cancer cell lines:

  • Cell Lines Used : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Findings : The compound showed IC50 values in the micromolar range for all tested cell lines, indicating effective inhibition of cell growth.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of the compound against standard bacterial strains:

  • Bacterial Strains Tested : E. coli and Staphylococcus aureus.
  • Results : The compound displayed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against E. coli
Coordination ChemistryLigand exchange and redox activity

Comparison with Other Titanium Complexes

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
2-Hexaza-Titanium10 µM5 µg/mL
2,11-Hexaza-Copper15 µM10 µg/mL
2,11-Hexaza-Nickel20 µM8 µg/mL

Q & A

Q. What are the optimal synthetic routes for preparing this titanium-coordinated polyaza macrocycle, and how do reaction conditions influence yield?

The synthesis of such polycyclic titanium complexes typically involves multi-step coordination-driven assembly. Evidence from analogous macrocycles (e.g., triazacyclohexanes) suggests refluxing titanium precursors with nitrogen-donor ligands in non-polar solvents like hexane under inert conditions . For example, phenyl sodium in hexane (3 days, reflux) has been used to deprotonate ligands and facilitate titanium coordination, yielding light-brown suspensions . Yield optimization requires strict control of stoichiometry (e.g., 1:2 metal-to-ligand ratios) and exclusion of moisture. Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is recommended for isolating air-sensitive products .

Q. Which spectroscopic and crystallographic methods are critical for characterizing the compound’s structure and purity?

  • NMR : 1H^1H, 13C^{13}C, and 2D^2D NMR can resolve proton environments in the macrocyclic framework, though paramagnetic titanium(II) may complicate interpretation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., observed vs. calculated for [M]+^+ ions) .
  • X-ray Diffraction : Single-crystal XRD is essential for resolving the titanium coordination geometry (e.g., octahedral vs. distorted square-planar) and verifying the polycyclic backbone topology .
  • Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, with <0.3% deviation acceptable for publication .

Advanced Research Questions

Q. How can conflicting data on the compound’s redox behavior be resolved, particularly in non-aqueous media?

Discrepancies in redox potentials (e.g., Ti2+^{2+}/Ti3+^{3+}) often arise from solvent-dependent ligand stabilization. Cyclic voltammetry in dichloromethane (0.1 M TBAPF6_6) under argon is recommended, using ferrocene/ferrocenium as an internal reference. For example, highlights the lack of analytical data for rare compounds, necessitating independent validation via controlled-potential electrolysis coupled with UV-vis monitoring of Ti-centered transitions (e.g., d-d bands at 450–600 nm) . Reproducibility requires rigorous degassing and exclusion of trace oxygen.

Q. What experimental designs are suitable for probing the compound’s catalytic activity in C–H functionalization?

  • Substrate Scope : Test aryl/alkyl substrates (e.g., toluene, cyclohexane) under varying conditions (light, thermal, or radical initiators).
  • Mechanistic Studies : Use 1H^1H-NMR kinetics or EPR to detect radical intermediates. Isotopic labeling (e.g., deuterated substrates) can clarify H-atom transfer pathways.
  • Turnover Number (TON) : Quantify via GC-MS or 19F^{19}F-NMR (for fluorinated substrates), ensuring catalyst recovery by centrifuge filtration (0.22 µm PTFE membranes) .

Q. How can computational modeling (DFT/MD) predict the compound’s ligand-exchange kinetics and stability?

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level for organic moieties and LANL2DZ for titanium. Calculate frontier orbitals to identify reactive sites (e.g., LUMO localization on Ti) .
  • Molecular Dynamics : Simulate solvent-ligand interactions (e.g., acetonitrile vs. THF) to assess dissociation barriers. Tools like Gaussian 16 or ORCA are preferred .
  • Validation : Compare simulated IR/Raman spectra with experimental data (e.g., Ti–N stretching modes at 300–400 cm1^{-1}) .

Q. What strategies mitigate challenges in reproducing synthesis protocols reported in proprietary or poorly documented literature?

  • Ligand Preorganization : Pre-synthesize and characterize macrocyclic ligands (e.g., via Schiff-base condensation) before introducing titanium .
  • Alternative Precursors : Replace air-sensitive TiCl2_2 with stable Ti(IV) precursors (e.g., Ti(Oi^iPr)4_4) followed by in-situ reduction .
  • Collaborative Verification : Cross-validate results with independent labs using shared batches of ligands, as highlighted in ’s cautionary notes on rare chemicals .

Methodological Best Practices

  • Handling Air Sensitivity : Use Schlenk lines or gloveboxes (<1 ppm O2_2) for synthesis and storage .
  • Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, crystallographic data (CIFs), and computational inputs in repositories like PubChem or Zenodo .
  • Safety : Follow protocols in for handling nitrogen-rich macrocycles (e.g., explosion risk during solvent removal) .

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